![molecular formula C42H54N6 B1262039 Meso-dodecamethylcalix[6]pyrrole](/img/structure/B1262039.png)
Meso-dodecamethylcalix[6]pyrrole
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Overview
Description
Meso-dodecamethylcalix[6]pyrrole is a substituted calixpyrrole. It derives from a hydride of a calix[6]pyrrole.
Scientific Research Applications
Anion Binding Properties : Meso-dodecamethylcalix[6]pyrrole demonstrates notable anion binding properties. For example, it shows varying affinities for binding chloride anions in comparison to other calixpyrrole derivatives (Bruno et al., 2007). Similar binding capabilities towards different anions have been observed in other calixpyrrole variants as well, indicating a broad scope for anion recognition and sensing applications (Dutta et al., 2018).
Sensing and Trapping of Bicarbonate Anions : A derivative of calix[4]pyrrole has been developed to effectively host bicarbonate anions. This functionalized calix[4]pyrrole has potential applications in sensing dissolved CO2, as monitored through bicarbonate ion concentration, and can even trap normally difficult-to-access species like methyl carbonate (Mulugeta et al., 2017).
Fabrication of Nanofilms and Electrochemical Applications : Meso-dodecamethylcalix[6]pyrrole has been used to prepare modified electrodes, revealing potential in electrochemical applications. The study on meso-octamethylcalix[4]pyrrole modified electrodes provides insights into the binding mechanisms and film characteristics that could be extrapolated to similar calixpyrrole compounds (Taner et al., 2010).
Gas Chromatographic Separations : Calix[4]pyrroles, including derivatives like meso-octamethylcalix[4]pyrrole, have shown promise as stationary phases in gas chromatography. They demonstrate high selectivity and thermal stability, offering potential for specialized separation applications (Fan et al., 2014).
Ion-Pair Receptor Functions : In solvent-extraction studies, meso-octamethylcalix[4]pyrrole, a close relative of meso-dodecamethylcalix[6]pyrrole, has been identified as an effective ion-pair receptor, indicating its potential utility in the extraction and separation of specific ionic species (Wintergerst et al., 2008).
properties
Product Name |
Meso-dodecamethylcalix[6]pyrrole |
---|---|
Molecular Formula |
C42H54N6 |
Molecular Weight |
642.9 g/mol |
IUPAC Name |
2,2,7,7,12,12,17,17,22,22,27,27-dodecamethyl-31,32,33,34,35,36-hexazaheptacyclo[26.2.1.13,6.18,11.113,16.118,21.123,26]hexatriaconta-1(30),3,5,8,10,13,15,18,20,23,25,28-dodecaene |
InChI |
InChI=1S/C42H54N6/c1-37(2)25-13-15-27(43-25)38(3,4)29-17-19-31(45-29)40(7,8)33-21-23-35(47-33)42(11,12)36-24-22-34(48-36)41(9,10)32-20-18-30(46-32)39(5,6)28-16-14-26(37)44-28/h13-24,43-48H,1-12H3 |
InChI Key |
GVMQSTYLYYBMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=C(N2)C(C3=CC=C(N3)C(C4=CC=C(N4)C(C5=CC=C(N5)C(C6=CC=C(N6)C(C7=CC=C1N7)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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